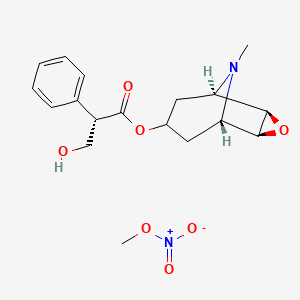![molecular formula C28H29N2O8S2+ B11820106 Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridinium, 9-[[(3-Carboxypropyl)[(4-Methylphenyl)sulfonyl]amino]carbonyl]-10-(3-Sulfopropyl)-, inneres Salz ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und Eigenschaften bekannt ist. Diese Verbindung gehört zur Familie der Acridiniumverbindungen, die durch das Vorhandensein eines Acridin-Kerns gekennzeichnet sind. Acridiniumverbindungen werden für ihre Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Biologie und Medizin, umfassend untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Acridinium, 9-[[(3-Carboxypropyl)[(4-Methylphenyl)sulfonyl]amino]carbonyl]-10-(3-Sulfopropyl)-, inneres Salz umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Acridinkerns, gefolgt von der Einführung der Carboxypropyl-, Methylphenylsulfonyl- und Sulfopropylgruppen. Die Reaktionsbedingungen erfordern oft spezielle Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Der Prozess kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren umfassen, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen für ihre vorgesehenen Anwendungen erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt involves multiple steps. The process typically starts with the preparation of the acridine core, followed by the introduction of the carboxypropyl, methylphenylsulfonyl, and sulfopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acridinium, 9-[[(3-Carboxypropyl)[(4-Methylphenyl)sulfonyl]amino]carbonyl]-10-(3-Sulfopropyl)-, inneres Salz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den Acridinkern gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise verschiedene Acridiniumderivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einbringen können.
Wissenschaftliche Forschungsanwendungen
Acridinium, 9-[[(3-Carboxypropyl)[(4-Methylphenyl)sulfonyl]amino]carbonyl]-10-(3-Sulfopropyl)-, inneres Salz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als fluoreszierende Sonde zur Detektion bestimmter Moleküle verwendet.
Biologie: Wird in biologischen Assays eingesetzt, um zelluläre Prozesse und Interaktionen zu untersuchen.
Medizin: Wird für seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung in Medikamenten-Abgabesystemen und als diagnostisches Werkzeug.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Bestandteil verschiedener industrieller Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Acridinium, 9-[[(3-Carboxypropyl)[(4-Methylphenyl)sulfonyl]amino]carbonyl]-10-(3-Sulfopropyl)-, inneres Salz beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und den Zielmolekülen ab.
Wirkmechanismus
The mechanism of action of Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Eigenschaften
Molekularformel |
C28H29N2O8S2+ |
|---|---|
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)sulfonyl-[10-(3-sulfopropyl)acridin-10-ium-9-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)/p+1 |
InChI-Schlüssel |
VYTOBATYLKBDAR-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)




![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)




